molecular formula C23H26ClN3O3 B2465824 4-(4-chlorobenzoyl)-1-(3-(diethylamino)propyl)-3-hydroxy-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one CAS No. 618878-35-6

4-(4-chlorobenzoyl)-1-(3-(diethylamino)propyl)-3-hydroxy-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one

Cat. No. B2465824
M. Wt: 427.93
InChI Key: QLAJVSYJJIHOSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-chlorobenzoyl)-1-(3-(diethylamino)propyl)-3-hydroxy-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C23H26ClN3O3 and its molecular weight is 427.93. The purity is usually 95%.
BenchChem offers high-quality 4-(4-chlorobenzoyl)-1-(3-(diethylamino)propyl)-3-hydroxy-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-chlorobenzoyl)-1-(3-(diethylamino)propyl)-3-hydroxy-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Conducting Polymers

Research into derivatized bis(pyrrol-2-yl) arylenes, including pyrrole-based monomers, has led to the development of conducting polymers. These polymers oxidize at low potentials, resulting in stable electrically conducting forms. Such materials have implications for electronic and optoelectronic applications, underscoring the versatility of pyrrole derivatives in material science (Sotzing, Reynolds, Katritzky, Soloducho, Belyakov, Musgrave, 1996).

Anticancer Activity

The compound has been involved in the synthesis of polysubstituted 4H-Pyran derivatives, showing potent anticancer activity against various human cancer cell lines. This highlights the potential of pyrrole derivatives in medicinal chemistry for developing new anticancer agents (Hadiyal, Parmar, Kalavadiya, Lalpara, Joshi, 2020).

Enantioselective Synthesis

Catalyzed by chiral complexes, tertiary enamides have undergone enantioselective intramolecular addition reactions to produce enantioenriched 1H-pyrrol-2(3H)-one derivatives. These derivatives hold significance in asymmetric synthesis and could be applied in the production of various biologically active compounds (Yang, Wang, Huang, Wang, 2009).

Antileishmanial Activity

Pyrazolopyridine derivatives have been synthesized and tested for their antileishmanial properties, with some compounds showing significant activity against Leishmania species. This research contributes to the development of new treatments for leishmaniasis, a tropical disease caused by parasitic protozoans (de Mello, Echevarria, Bernardino, Canto-Cavalheiro, Leon, 2004).

properties

IUPAC Name

(4E)-4-[(4-chlorophenyl)-hydroxymethylidene]-1-[3-(diethylamino)propyl]-5-pyridin-2-ylpyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26ClN3O3/c1-3-26(4-2)14-7-15-27-20(18-8-5-6-13-25-18)19(22(29)23(27)30)21(28)16-9-11-17(24)12-10-16/h5-6,8-13,20,28H,3-4,7,14-15H2,1-2H3/b21-19+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNALBUYRWPDUKZ-XUTLUUPISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCN1C(C(=C(C2=CC=C(C=C2)Cl)O)C(=O)C1=O)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)CCCN1C(/C(=C(/C2=CC=C(C=C2)Cl)\O)/C(=O)C1=O)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-chlorobenzoyl)-1-(3-(diethylamino)propyl)-3-hydroxy-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one

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